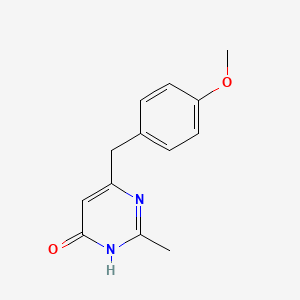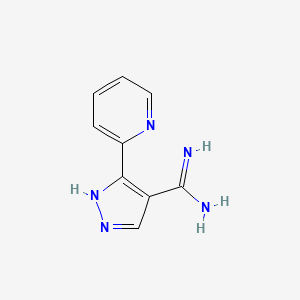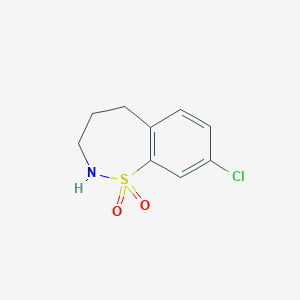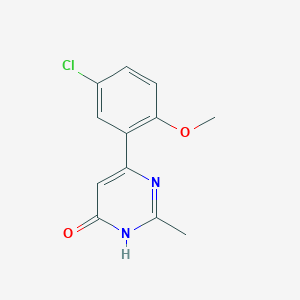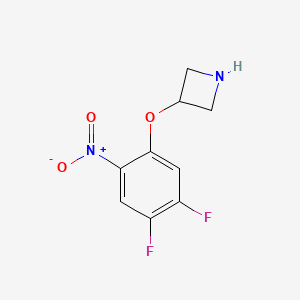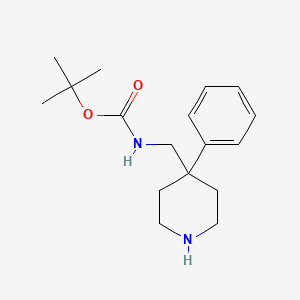
(4-Phényl-pipéridin-4-ylméthyl)-acide carbamique ester tert-butylique
Vue d'ensemble
Description
“(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1071866-01-7. It has a molecular weight of 290.41 and its IUPAC name is tert-butyl (4-phenyl-4-piperidinyl)methylcarbamate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.41 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources .Applications De Recherche Scientifique
Inhibition de la 11β-hydroxystéroïde déshydrogénase de type 1
Des composés apparentés à «(4-Phényl-pipéridin-4-ylméthyl)-acide carbamique ester tert-butylique» ont été identifiés comme inhibiteurs de la 11β-hydroxystéroïde déshydrogénase de type 1 (11β-HSD1). Cette enzyme joue un rôle crucial dans la conversion de la cortisone en sa forme active, la cortisol. Les inhibiteurs de la 11β-HSD1 font l’objet de recherches pour leur potentiel de traitement du syndrome métabolique, qui comprend le diabète de type 2, l’obésité, la résistance à l’insuline, l’hypertension, les troubles lipidiques et les maladies cardiovasculaires comme la maladie coronarienne .
Composés thérapeutiques pour les troubles du SNC
Ces composés sont également étudiés pour leur potentiel thérapeutique dans les troubles du système nerveux central (SNC). Ils peuvent offrir de nouvelles pistes pour traiter des affections telles que le déclin cognitif léger, la démence précoce et la maladie d’Alzheimer. L’inhibition de la 11β-HSD1 est considérée comme bénéfique pour la prise en charge de ces troubles .
Compositions pharmaceutiques
Le composé est un candidat pour l’inclusion dans les compositions pharmaceutiques en raison de sa bioactivité. Il peut être formulé avec des supports pharmaceutiquement acceptables et utilisé dans des études in vitro et in vivo pour explorer son efficacité dans le traitement de divers troubles liés à l’activité enzymatique de la 11β-HSD1 .
Gestion du syndrome métabolique
La recherche sur l’application du composé dans le syndrome métabolique est importante en raison de l’association du syndrome à diverses complications de santé. En inhibant potentiellement la 11β-HSD1, le composé pourrait aider à gérer des affections comme le diabète de type 2 et l’obésité, qui font partie du spectre du syndrome métabolique .
Santé cardiovasculaire
Le rôle du composé dans la santé cardiovasculaire fait l’objet d’une enquête, en particulier sur la façon dont il pourrait influer sur les affections associées au syndrome métabolique. Son effet sur les troubles lipidiques et l’hypertension pourrait conduire à de nouveaux traitements de la maladie coronarienne .
Obésité et gestion du poids
Compte tenu de l’impact potentiel du composé sur les processus métaboliques, il est étudié pour son utilisation dans l’obésité et la gestion du poids. Il pourrait offrir une nouvelle approche du traitement de l’obésité en modulant l’activité d’enzymes comme la 11β-HSD1 .
Applications anti-inflammatoires
Le composé peut avoir des propriétés anti-inflammatoires en raison de son effet sur les niveaux de cortisol. Étant donné que le cortisol est une hormone anti-inflammatoire puissante, la régulation de sa production pourrait être bénéfique pour le traitement des maladies inflammatoires .
Synthèse chimique et conception de médicaments
Dans le domaine de la synthèse chimique, le composé sert de bloc de construction pour créer des molécules plus complexes. Sa structure peut être modifiée pour améliorer ses propriétés pharmacologiques ou pour créer de nouveaux composés ayant les activités biologiques souhaitées .
Mécanisme D'action
Target of Action
The primary target of the compound (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester interacts with its target, 11 β-HSD1, by inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .
Biochemical Pathways
By inhibiting 11 β-HSD1, (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of metabolism, immune response, and inflammation. The downstream effects of this inhibition can lead to the amelioration of conditions such as type 2 diabetes, obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .
Result of Action
The molecular and cellular effects of the action of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester are primarily related to the reduction of cortisol levels in the body . This can lead to improvements in conditions associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, and obesity . It may also have potential benefits in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which is involved in the metabolism of glucocorticoids . The compound acts as an inhibitor of 11 β-HSD1, thereby influencing the levels of active glucocorticoids in the body. This interaction is crucial for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes and obesity .
Cellular Effects
The effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting 11 β-HSD1, the compound can alter the signaling pathways related to glucocorticoid action, leading to changes in gene expression that affect glucose metabolism and lipid homeostasis . These changes can have significant implications for the treatment of metabolic syndrome and related conditions.
Molecular Mechanism
At the molecular level, (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of 11 β-HSD1, inhibiting its enzymatic activity . This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing the levels of active glucocorticoids. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its inhibitory activity .
Dosage Effects in Animal Models
The effects of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits 11 β-HSD1 without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver function and metabolic disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes such as 11 β-HSD1, influencing the metabolism of glucocorticoids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance between active and inactive glucocorticoids, thereby impacting various metabolic processes
Transport and Distribution
The transport and distribution of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester within cells and tissues are critical for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments where it exerts its inhibitory effects on 11 β-HSD1 . The distribution of the compound within tissues can influence its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is an important aspect of its activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with 11 β-HSD1 and other biomolecules, thereby influencing its overall function and efficacy . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBJFOUCSBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678119 | |
| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071866-01-7 | |
| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Phenylpiperidin-4-ylmethyl)carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
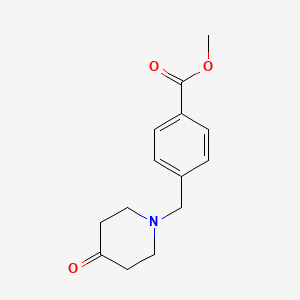
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
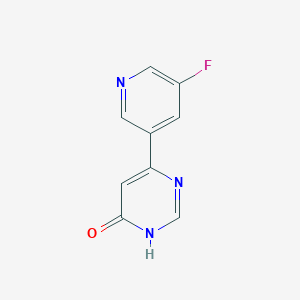
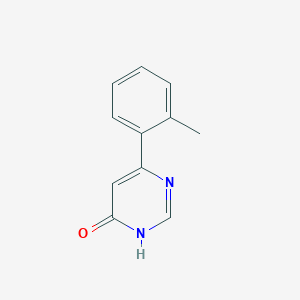
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
